6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Overview
Description
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents
Mechanism of Action
Target of Action
It shares structural similarities with dichlorobenzyl alcohol , a known antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of dichlorobenzyl alcohol, a structurally similar compound, is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It’s worth noting that dichlorobenzyl alcohol, a structurally similar compound, has been found to have a local anesthetic action due to a reduced sodium channel blockade .
Result of Action
The structurally similar compound, dichlorobenzyl alcohol, is known to have antiseptic properties, suggesting that this compound may also have similar effects .
Preparation Methods
The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Dichlorobenzyl Group: The final step involves the nucleophilic substitution reaction between the chlorinated benzimidazole and 3,4-dichlorobenzyl alcohol in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or dichlorobenzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Lacks the chloro and dichlorobenzyl groups, resulting in different chemical properties and biological activities.
5-chloro-2-phenylbenzimidazole: Contains a chloro group at a different position, which may affect its reactivity and interactions with biological targets.
1-[(3,4-dichlorobenzyl)oxy]-2-phenylbenzimidazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJAMPGGUACYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165413 | |
Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-73-4 | |
Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303148-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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